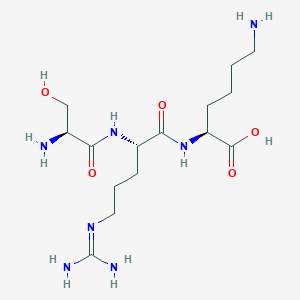![molecular formula C6H9N3 B12564307 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole CAS No. 303112-60-9](/img/structure/B12564307.png)
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole is a heterocyclic compound that features a unique structure with fused imidazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring system is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
Preparation Methods
The synthesis of 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. This coordination can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole can be compared with other imidazole derivatives such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Used in the synthesis of pharmaceuticals with antimicrobial properties.
3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine: Another imidazole derivative with potential therapeutic applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303112-60-9 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.03,7]non-6-ene |
InChI |
InChI=1S/C6H9N3/c1-6-2-8-3-7(1)4-9(6)5-8/h1H,2-5H2 |
InChI Key |
OIXCAKVUTMBPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3CN1CN2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


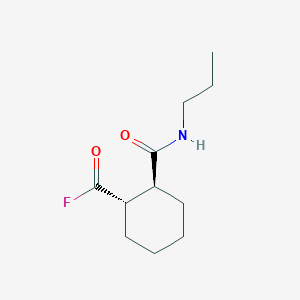
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
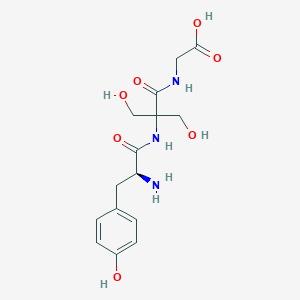

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
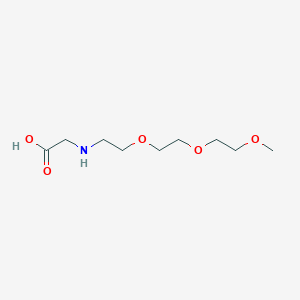

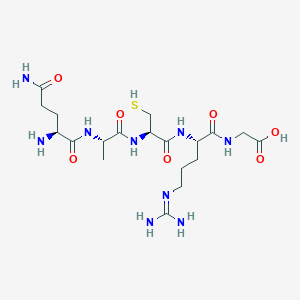
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
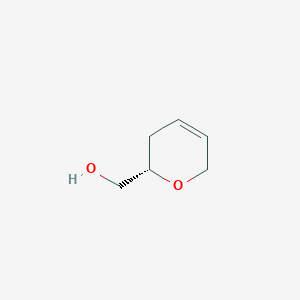
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
